2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-isobutylphenyl)propanamido)benzoic acid is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Vorbereitungsmethoden
The synthesis of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thionyl chloride to form 2-(4-isobutylphenyl)propionyl chloride. This intermediate is then reacted with anthranilic acid to yield the final product . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide and a catalyst like trimethylaluminum at elevated temperatures (130-140°C) . Industrial production methods focus on optimizing these conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-(2-(4-isobutylphenyl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-isobutylphenyl)propanamido)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-isobutylphenyl)propanamido)benzoic acid can be compared with other ibuprofen derivatives, such as:
- (S)-ibuprofen amide
- (S)-3-(4-isobutylphenyl)butan-2-one
- (S)-2-(4-isobutylphenyl)-N-(4-nitrophenyl)propanamide
- (S)-3-hydroxy-5-(2-(4-isobutylphenyl)propylamino)benzoic acid
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid lies in its enhanced antibacterial properties and stability under various conditions .
Eigenschaften
CAS-Nummer |
127460-09-7 |
---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20(23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
VUHLDGBCWJUEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.